4,5-Dihydroxynaphthalene-2,7-disulfonate

Description

Historical Context and Evolution of its Academic Significance

The academic journey of 4,5-dihydroxynaphthalene-2,7-disulfonate, or chromotropic acid, began to gain significant traction in the early 20th century. A pivotal moment in its history was the discovery of its reaction with formaldehyde (B43269). In 1937, Eegriwe first described the use of chromotropic acid as a specific reagent for the detection of formaldehyde. cdnsciencepub.comscispace.com This discovery laid the foundation for a widely used and reliable method for formaldehyde analysis. The reaction, which produces a distinct purple-colored product in the presence of concentrated sulfuric acid, offered a new level of specificity for formaldehyde detection. wikipedia.orgscholaris.ca

The significance of this finding was further solidified when the National Institute for Occupational Safety and Health (NIOSH) in North America adopted a method (P&CAM 125) based on the chromotropic acid reaction for the analysis of formaldehyde in the air. cdnsciencepub.com This endorsement cemented its place as a standard analytical procedure in industrial and environmental hygiene.

The academic utility of chromotropic acid expanded beyond formaldehyde detection in the latter half of the 20th century. In 1960, a method for the direct spectrophotometric determination of nitrate (B79036) anions was developed by West and Lyles, further broadening its application in analytical chemistry. wikipedia.org Over the years, research has continued to explore and refine the conditions of these reactions, investigating the role of the acidic medium and potential interferences. While the fundamental reactions discovered decades ago remain at the core of its use, ongoing research has led to modifications and a deeper understanding of the underlying chemical mechanisms. cdnsciencepub.com

Structural Features and Functional Group Analysis of this compound

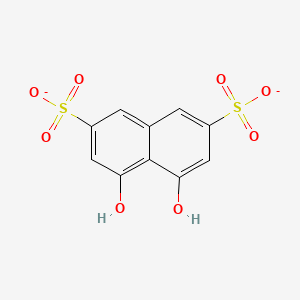

The chemical behavior and utility of this compound are intrinsically linked to its molecular structure. The molecule is built upon a naphthalene (B1677914) core, which is a bicyclic aromatic hydrocarbon. This aromatic system provides a framework for the substituent functional groups that dictate its reactivity.

The key functional groups present in the molecule are:

Hydroxyl Groups (-OH): Two hydroxyl groups are attached to the naphthalene ring at positions 4 and 5. These groups are electron-donating and activate the aromatic ring, making it more susceptible to electrophilic substitution reactions. The presence of these hydroxyl groups is crucial for the condensation reaction with formaldehyde.

Sulfonic Acid Groups (-SO3H): Two sulfonic acid groups are present at positions 2 and 7 of the naphthalene ring. These are strong acid functional groups and are highly water-solubilizing. wikipedia.org The presence of these groups renders the molecule and its salts readily soluble in water, a property that is highly advantageous for its use in aqueous analytical methods. drugfuture.com

The specific arrangement of these functional groups on the naphthalene ring creates a unique electronic and steric environment that is central to its selective reactivity with analytes like formaldehyde and nitrate.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 4,5-dihydroxynaphthalene-2,7-disulfonic acid |

| Synonyms | Chromotropic acid, 1,8-dihydroxynaphthalene-3,6-disulfonic acid |

| Molecular Formula | C10H8O8S2 |

| Molecular Weight | 320.30 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

The data in this table has been compiled from multiple sources. nih.govdrugfuture.comlobachemie.com

Overview of Key Research Domains

The primary research domain for this compound is analytical chemistry, where it is predominantly used as a spectrophotometric reagent.

Determination of Formaldehyde:

The most well-established application of chromotropic acid is in the quantitative determination of formaldehyde. wikipedia.org In a strongly acidic medium, typically concentrated sulfuric acid, chromotropic acid reacts with formaldehyde to form a purple-colored product. researchgate.net The intensity of the color, which can be measured spectrophotometrically at a wavelength of around 580 nm, is directly proportional to the concentration of formaldehyde. wikipedia.org This method is highly selective for formaldehyde, with minimal interference from other aldehydes. wikipedia.org The reaction is believed to proceed via the formation of a dibenzoxanthylium cation. cdnsciencepub.comnih.gov

Determination of Nitrate:

Another significant application is the determination of nitrate ions. In the presence of concentrated sulfuric acid, nitrate ions are converted to nitric acid, which then reacts with chromotropic acid to produce a yellow-colored product. The absorbance of this colored solution, typically measured around 410 nm, allows for the quantification of nitrate. hach.com This method has been applied to the analysis of nitrate in various water samples. scispace.com

Other Research Applications:

Beyond these two primary uses, chromotropic acid has been explored in other areas of analytical chemistry. It has been used as a reagent for the determination of certain herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D). wikipedia.orgspectrumchemical.com Furthermore, due to its chemical structure, it serves as an intermediate in the synthesis of various azo dyes. xingzhilian.com

Structure

3D Structure

Properties

IUPAC Name |

4,5-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2/c11-8-3-6(19(13,14)15)1-5-2-7(20(16,17)18)4-9(12)10(5)8/h1-4,11-12H,(H,13,14,15)(H,16,17,18)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVXFWDLRHCZEI-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)[O-])O)O)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6O8S2-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Classical Synthetic Approaches for 4,5-Dihydroxynaphthalene-2,7-disulfonate

The industrial preparation of this compound has historically relied on multi-step synthetic sequences originating from naphthalene (B1677914) derivatives. One of the classical methods involves the alkaline hydrolysis of 1-naphthylamine-3,6,8-trisulfonic acid (T-acid), a key intermediate in the synthesis of H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid). In the manufacturing of H-acid, chromotropic acid is often formed as a by-product. By carefully controlling the reaction conditions, specifically the temperature and alkali concentration during the fusion process, the yield of the dihydroxy product can be optimized. This process typically involves heating the trisulfonated naphthalene derivative with a strong base, such as sodium hydroxide (B78521), at elevated temperatures, leading to the nucleophilic substitution of the amino group (in the case of H-acid synthesis) and other substituents with hydroxyl groups.

Another documented classical approach involves the synthesis from 4-chloro-5-hydroxy-2,7-naphthalenedisulfonic acid. This method, outlined in a German patent from the early 20th century, describes the conversion of the chloro-derivative to the corresponding dihydroxy compound. drugfuture.com The core of this transformation is a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by a hydroxyl group under specific reaction conditions, likely involving treatment with a hydroxide source at high temperatures and pressures.

The general synthetic scheme starting from naphthalene can be conceptualized as a series of sulfonation, nitration, reduction, and hydrolysis steps, similar to the synthesis of other dye intermediates. The precise control over the regioselectivity of these reactions is crucial to obtain the desired 4,5-dihydroxy substitution pattern on the naphthalene-2,7-disulfonate backbone.

Advanced Derivatization Strategies and Analogue Synthesis

The presence of two distinct functional groups, the phenolic hydroxyls and the sulfonic acids, allows for a wide range of derivatization reactions, enabling the synthesis of a diverse array of analogues with tailored properties.

Modifications at Hydroxyl Groups

The hydroxyl groups of this compound behave as typical phenols and can undergo a variety of reactions. These include:

Etherification: The formation of ethers can be achieved by reacting the hydroxyl groups with alkylating agents such as alkyl halides or sulfates in the presence of a base. This modification can be used to introduce various alkyl or aryl chains, thereby altering the solubility and electronic properties of the molecule.

Esterification: Acylation of the hydroxyl groups with acyl chlorides or anhydrides leads to the formation of esters. This is a common strategy to protect the hydroxyl groups during subsequent chemical transformations or to introduce specific functionalities. For instance, in the synthesis of more complex molecules, the hydroxyl groups can be protected as tosylates. acs.orgnih.gov

These modifications are fundamental in tailoring the steric and electronic environment around the naphthalene core, which can be crucial for specific applications.

Modifications at Sulfonic Acid Groups

The sulfonic acid groups are strong acidic functionalities and can be converted into other important functional groups, expanding the synthetic utility of the chromotropic acid scaffold. Key transformations include:

Conversion to Sulfonyl Chlorides: The sulfonic acid groups can be readily converted to the more reactive sulfonyl chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This transformation is a gateway to a variety of other sulfonated derivatives.

Synthesis of Sulfonamides: The resulting sulfonyl chlorides are versatile intermediates that can react with a wide range of primary and secondary amines to form sulfonamides. This allows for the introduction of diverse nitrogen-containing substituents, leading to a broad library of compounds with potential applications in various fields.

Conversion to Iodides: A notable transformation involves the conversion of the sulfonic acid groups to iodides. This has been a key step in the synthesis of complex derivatives like helicenebisquinones, where the sulfonic acid functions are transformed into iodides using methods described by Satoh, Itoh, Miura, and Nomura. acs.orgnih.gov

Synthesis of Helicenebisquinone Derivatives

A compelling example of the advanced derivatization of this compound is its use as a starting material for the synthesis of tetrahydroxy culturalheritage.orghelicenebisquinones. acs.orgnih.gov This multi-step synthesis showcases the strategic modification of both the hydroxyl and sulfonic acid groups. The key steps of this synthetic route are outlined below:

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Protection of Hydroxyl Groups | Tosyl chloride (TsCl), base | To protect the reactive hydroxyl groups during subsequent reactions. |

| 2 | Conversion of Sulfonic Acid to Iodide | Method of Satoh, Itoh, Miura, and Nomura | To introduce iodine atoms, which are good leaving groups for subsequent coupling reactions. |

| 3 | Ullmann Coupling | Copper catalyst | To form the biaryl linkage, which is the core of the helicene structure. |

| 4 | Deprotection and Oxidation | Removal of tosyl groups and oxidation | To generate the final helicenebisquinone structure. |

This synthesis highlights how the strategic manipulation of the functional groups of chromotropic acid can lead to the construction of complex and functionally rich molecules with unique stereochemical and electronic properties. acs.orgnih.gov

Fundamental Chemical Reactivity of this compound

The chemical reactivity of this compound is largely dictated by its electron-rich aromatic system and the interplay between the hydroxyl and sulfonic acid groups.

Oxidation Pathways and Mechanistic Studies

The oxidation of this compound is a key aspect of its chemistry, particularly in its well-known reaction with formaldehyde (B43269). In the presence of a strong acid, such as concentrated sulfuric acid, and an oxidizing agent, chromotropic acid reacts with formaldehyde to form a characteristic purple-colored product. This reaction forms the basis of a sensitive analytical test for the detection of formaldehyde. culturalheritage.org

Mechanistic studies have revealed that this transformation is not a simple condensation but involves an oxidation step. The oxidizing agent plays a crucial role in the formation of the final colored species. In the widely used NIOSH method for formaldehyde analysis, concentrated sulfuric acid itself acts as the oxidizing agent. nih.gov However, research has shown that other oxidizing systems can also be employed. For instance, in the presence of less concentrated acids like hydrochloric acid or phosphoric acid, dissolved oxygen can serve as the oxidant. Furthermore, a mixture of hydrochloric acid and hydrogen peroxide has been demonstrated as an effective and less hazardous alternative to concentrated sulfuric acid for this reaction. nih.gov

The electrochemical oxidation of chromotropic acid has also been investigated, providing further insights into its redox behavior. These studies help in understanding the electron transfer processes and the stability of the resulting oxidized species. The oxidation pathways can be complex, potentially leading to the formation of quinone-type structures and, under certain conditions, oxidative polymerization products. The nature of the electrode material and the reaction medium significantly influence the course of the electrochemical oxidation.

Reduction Mechanisms and Products

Detailed research findings on the specific reduction mechanisms and resulting products of this compound are not extensively documented in publicly available literature. However, the reduction of related dinitro- and amino-naphthalenedisulfonic acid derivatives, which are precursors in one of the synthetic pathways to chromotropic acid, provides insight into potential reductive transformations.

For instance, the reduction of 1,8-dinitronaphthalene-3,6-disulfonic acid is a critical step in one of the synthetic routes. This reduction is typically carried out using iron powder in an acidic medium or through catalytic hydrogenation. chemicalbook.comgoogle.com Catalytic hydrogenation, for example, can be performed using a Pd/C catalyst under hydrogen pressure, leading to the formation of 1,8-diaminonaphthalene-3,6-disulfonic acid with high yield and purity. researchgate.net

| Reactant | Reducing Agent/Catalyst | Product |

| 1,8-Dinitronaphthalene-3,6-disulfonic acid | Iron powder/acid | 1,8-Diaminonaphthalene-3,6-disulfonic acid |

| 1,8-Dinitronaphthalene-3,6-disulfonic acid | Pd/C, H₂ | 1,8-Diaminonaphthalene-3,6-disulfonic acid |

While direct reduction of the dihydroxy compound is not well-documented, the presence of the naphthalene ring system suggests that under harsh conditions, reduction to tetrahydro or decahydro derivatives could be possible, though this would likely require high pressures and specialized catalysts. The sulfonic acid groups are generally stable to reduction, but under certain conditions, desulfonation could occur.

Substitution Reactions and Functionalization

The chemical reactivity of this compound is dominated by electrophilic aromatic substitution reactions, particularly azo coupling. The electron-donating hydroxyl groups activate the naphthalene ring, directing incoming electrophiles to the ortho and para positions.

The most significant substitution reaction of chromotropic acid is its coupling with diazonium salts to form a vast array of azo dyes. The coupling reaction is an electrophilic aromatic substitution where the diazonium ion acts as the electrophile. wikipedia.org The position of coupling on the chromotropic acid molecule is pH-dependent. In acidic conditions, coupling occurs at the position ortho to the amino group in its precursor, H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), while in alkaline conditions, it occurs ortho to the hydroxyl group. cymitquimica.com

This reactivity allows for the synthesis of mono-, bis-, and tris-azo dyes, depending on the stoichiometry and reaction conditions. For example, the manufacturing of Acid Red 60 involves the diazotization of 4-aminonaphthalene-1-sulfonic acid and its subsequent coupling with 4,5-dihydroxynaphthalene-2,7-disulfonic acid. Similarly, Mordant Blue 31 is synthesized by the diazotization of 3-amino-4-hydroxybenzenesulfonic acid and coupling with chromotropic acid.

| Diazonium Salt From | Coupling Product (Azo Dye) |

| 4-Aminonaphthalene-1-sulfonic acid | Acid Red 60 |

| 3-Amino-4-hydroxybenzenesulfonic acid | Mordant Blue 31 |

| Various aromatic amines | Numerous other azo dyes |

Beyond azo coupling, the hydroxyl groups can potentially undergo etherification and esterification reactions, and the sulfonic acid groups can be converted to other functional groups such as sulfonyl chlorides, although these transformations are less commonly reported for this specific compound.

Role as a Key Intermediate in Organic Synthesis

The primary role of this compound as a key intermediate lies in the production of dyes and pigments. Its ability to act as a coupling component in azo dyeing processes has led to its use in the synthesis of a wide variety of colorants for textiles, leather, and other materials. chemicalbook.com

The resulting azo dyes derived from chromotropic acid are valued for their vibrant colors and good fastness properties. The presence of the sulfonic acid groups in the final dye molecules imparts water solubility, which is crucial for their application in dyeing processes.

Furthermore, some derivatives of chromotropic acid have been investigated for applications beyond traditional dyes. For example, its reaction with formaldehyde is the basis for a well-known analytical method for the detection and quantification of formaldehyde. wikipedia.orggoogle.com The product of this reaction is a purple-colored species, and the intensity of the color is proportional to the concentration of formaldehyde.

While its application in the synthesis of pharmaceuticals or functional materials is not as widespread as in the dye industry, the highly functionalized and reactive nature of this compound suggests potential for its use as a building block in the development of new materials with specific optical or chelating properties.

Coordination Chemistry and Metal Complexation

Principles of Chelation and Ligand Properties of 4,5-Dihydroxynaphthalene-2,7-disulfonate

The ability of this compound to act as a potent chelating agent stems from the presence of two hydroxyl (-OH) groups in a peri position on the naphthalene (B1677914) ring. These hydroxyl groups can deprotonate to form a bidentate ligand, meaning it can bind to a central metal ion through two donor atoms simultaneously. This chelation process results in the formation of a stable, five-membered ring structure involving the metal ion, which is entropically favored and contributes to the high stability of the resulting metal complexes.

The electronic properties of the naphthalene ring system also influence the ligand's coordination behavior. The aromatic nature of the naphthalene core provides a rigid framework for the chelating hydroxyl groups, pre-organizing them for effective metal binding. Furthermore, the electron-donating nature of the hydroxyl groups enhances the electron density on the oxygen atoms, making them effective Lewis bases for coordinating with electron-accepting metal ions.

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound is typically characterized by a noticeable change in the solution's color, a property that is exploited in many of its analytical applications. The characterization of these complexes involves a variety of spectroscopic and electrochemical techniques to determine their stoichiometry, stability, and structure.

Complexation with Heavy Metal Ions (e.g., Cadmium, Lead)

While specific detailed studies on the complexation of this compound with cadmium and lead are not extensively reported in the available literature, the fundamental principles of chelation suggest that it will form complexes with these heavy metal ions. The soft Lewis acid character of cadmium(II) and lead(II) would favor coordination with the oxygen donor atoms of the dihydroxynaphthalene ligand. The stoichiometry of these complexes would likely be 1:1 or 1:2 (metal:ligand), depending on the coordination number of the metal ion and the reaction conditions. The stability of these complexes can be determined using techniques such as potentiometry or spectrophotometry.

Complexation with Transition Metal Ions (e.g., Cr(VI), Al(III))

The interaction of this compound with transition metal ions has been a subject of greater investigation, particularly with chromium.

Chromium (Cr): Studies have shown that this compound forms stable complexes with chromium(III). In acidic solutions, a 1:1 complex of the type CrL⁻ is formed. As the pH increases to near-neutral conditions, hydroxo complexes such as CrL(OH)⁻ and CrL(OH)₂²⁻ are observed. The formation of these complexes is crucial for the development of methods for the determination and removal of chromium from aqueous solutions. The interaction with chromium(VI) is also of significant interest, as it is a common environmental pollutant. While detailed characterization of the Cr(VI) complex is less common, the formation of a colored species upon reaction is the basis for several analytical methods for Cr(VI) detection. A patent has described the use of chromotropic acid intercalated into hydrotalcite for the selective adsorption of Cr(VI), further indicating a strong interaction.

Stoichiometry and Stability Constants of Metal-Ligand Interactions

The stoichiometry and stability constants of metal complexes with this compound are critical parameters for understanding their behavior in solution. These values are typically determined using techniques like potentiometric titrations and spectrophotometry. For the Cr(III) system, formation constants have been determined, revealing the formation of various species depending on the pH.

Below is an interactive table summarizing the known complex species with Cr(III):

| Metal Ion | Ligand Abbreviation | Complex Species | Log Formation Constant (log β) | Conditions |

| Cr(III) | L⁴⁻ | CrL⁻ | Data not specified | Acidic pH |

| Cr(III) | L⁴⁻ | CrL(OH)⁻ | Data not specified | Near-neutral pH |

| Cr(III) | L⁴⁻ | CrL(OH)₂²⁻ | Data not specified | Near-neutral pH |

Note: L⁴⁻ represents the fully deprotonated this compound ligand. Specific numerical values for the formation constants require access to the cited experimental studies.

Crystallographic Analysis of Coordination Compounds

Despite the extensive use of this compound in coordination chemistry, there is a notable scarcity of published single-crystal X-ray diffraction studies for its metal complexes. Such studies are invaluable as they provide unambiguous information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center. The lack of crystallographic data limits a complete understanding of the structural aspects of these coordination compounds and represents an area ripe for future research. Obtaining single crystals of these highly soluble complexes can be challenging, which may contribute to the limited availability of crystallographic information.

Self-Assembly and Supramolecular Architectures involving Metal Coordination

The principles of self-assembly, where molecules spontaneously organize into well-defined structures, are at the forefront of modern chemistry. The directional nature of metal-ligand coordination bonds makes them excellent tools for the construction of complex supramolecular architectures. While the related compound 1,8-dihydroxynaphthalene has been utilized as a building block for the self-assembly of host-guest complexes, specific examples of this compound being used to create discrete supramolecular structures like cages, grids, or coordination polymers are not well-documented in the available scientific literature.

The potential for this ligand to participate in such assemblies is significant. The rigid naphthalene backbone and the well-defined coordination sites of the hydroxyl groups could be exploited to create predictable and stable supramolecular structures. The sulfonic acid groups, in addition to providing water solubility, could also engage in hydrogen bonding interactions, further directing the self-assembly process and stabilizing the resulting architectures. Future research in this area could lead to the development of new functional materials with applications in areas such as catalysis, sensing, and molecular recognition.

Advanced Analytical Applications and Methodological Development

Chromatographic Separations and Methodologies

Beyond its use as a chemical reagent, 4,5-dihydroxynaphthalene-2,7-disulfonate has found applications within the field of separation science, particularly in specialized areas of chromatography.

Ion-exchange chromatography (IEC) is a technique that separates molecules based on their net charge. The stationary phase consists of a resin that has charged functional groups. In a notable application, this compound has been used to create a specialized chelating ion-exchange resin.

This is achieved by loading the disodium (B8443419) salt of chromotropic acid onto a strongly basic anion exchange resin. The resulting modified resin acts as a highly effective adsorbent for the removal and separation of boric acid and borates from aqueous solutions. The dihydroxy groups on the naphthalene (B1677914) ring of the immobilized chromotropic acid are ideally positioned to form stable bis-chelate complexes with boron, particularly in the acidic pH range of 1.8 to 4.5.

This application demonstrates an innovative use of this compound, where its chelating properties are harnessed within an ion-exchange framework to achieve selective separation of a specific target species.

| Parameter | Description |

| Chromatography Type | Ion-Exchange Chromatography (specifically, a modified chelating resin) |

| Stationary Phase | Strongly basic anion exchange resin loaded with this compound |

| Target Analyte | Boric acid / Borates |

| Mechanism | Formation of a stable bis-chelate complex between the immobilized chromotropic acid and boron |

| Optimal pH Range | 1.8 - 4.5 |

| Advantage | Quantitative removal and selective separation of boron |

Micellar Electrokinetic Chromatography (MEKC) is a hybrid separation technique that combines the principles of capillary electrophoresis and chromatography. It is particularly useful for the separation of neutral molecules. In MEKC, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase.

While MEKC has been successfully employed for the separation of various naphthalenediols, the specific utilization of this compound as a key component in MEKC methodologies (for example, as a buffer additive or as a pseudo-stationary phase itself) is not extensively documented in the scientific literature.

The separation of different naphthalenediol isomers has been achieved using MEKC with common surfactants like sodium dodecyl sulfate (B86663) (SDS). For instance, a method was developed for the determination of 1,7-naphthalenediol, 2,3-naphthalenediol, 1,5-naphthalenediol, and 2,7-naphthalenediol using a buffer system of 20 mM Sodium tetraborate (B1243019) and 50 mM SDS at pH 9.8. This demonstrates the capability of MEKC to resolve structurally similar compounds within the naphthalenediol family.

| Technique | Relevance to this compound |

| Micellar Electrokinetic Chromatography (MEKC) | A powerful technique for separating neutral and charged analytes. |

| Separation of Related Compounds | MEKC has been successfully used to separate various isomers of naphthalenediols. |

| Direct Utilisation of the Subject Compound | Specific applications of this compound as a functional component in MEKC are not widely reported. |

| Potential Role | Could potentially be explored as a buffer modifier to alter separation selectivity due to its ionic and aromatic character. |

Reference Standard in High-Performance Liquid Chromatography (HPLC)

In high-performance liquid chromatography (HPLC), the accuracy of quantitative analysis is fundamentally dependent on the quality and purity of the reference standard. A reference standard is a highly purified compound used as a measurement benchmark. This compound is available as a high-purity, American Chemical Society (ACS) grade reagent, making it well-suited for this role. thermofisher.comfishersci.cafishersci.comthermofisher.com

The primary function of a reference standard in HPLC is the preparation of a calibration curve. This is achieved by dissolving a precisely weighed amount of the standard in a suitable solvent to create a stock solution of known concentration. A series of dilutions are then prepared from this stock solution and injected into the HPLC system. The instrument's detector response, typically the peak area, is plotted against the known concentration of each dilution. This graph, or calibration curve, establishes a linear relationship that is essential for determining the concentration of the analyte in unknown samples. pharmtech.comactascientific.com

For a compound like this compound, its use as a reference standard would be critical in methods developed for:

Purity Assessment: Quantifying the compound itself in bulk manufacturing batches or formulated products.

Impurity Profiling: Identifying and quantifying related substances and degradation products.

Stability Studies: Monitoring the concentration of the active ingredient over time under various storage conditions.

The qualification of a reference standard involves rigorous characterization to confirm its identity and determine its purity, often using techniques like HPLC-UV, mass spectrometry (MS), and nuclear magnetic resonance (NMR). pharmtech.com The availability of this compound in certified purity grades ensures its reliability for establishing method accuracy, precision, and linearity as required by regulatory guidelines. actascientific.com

Electrochemical Sensing and Modified Electrode Development

Electrochemical sensors offer a simple, inexpensive, and accurate platform for chemical analysis. A common strategy for fabricating these sensors involves modifying the surface of a standard electrode, such as a glassy carbon electrode (GCE), with a film that enhances sensitivity and selectivity towards a target analyte. Electrochemical polymerization is a powerful technique to create stable, chemically active polymer films on electrode surfaces. researchgate.netresearchgate.net This process involves the oxidative polymerization of monomer units directly onto the electrode, creating a uniform and strongly adherent sensing layer. mdpi.com While direct electropolymerization of this compound has not been extensively detailed, its functional groups are amenable to such processes, and related phenolic compounds are widely used for creating sensor platforms. mdpi.commdpi.com

The development of sensors using this compound (chromotropic acid) has been achieved through alternative modification techniques that highlight its potential in electrochemical applications. One notable study details the fabrication of a sensitive sensor for mercury ions (Hg²⁺) by electrospinning a hybrid of polyamide and chromotropic acid nanofibers onto a GCE. researchgate.net

In this method, the chromotropic acid provides the specific functional groups that interact with Hg²⁺ ions, leading to a measurable electrochemical response. The sensor's performance was evaluated using cyclic voltammetry (CV) and differential pulse voltammetry (DPV), demonstrating excellent electrocatalytic activity for the detection of mercury. researchgate.net The specific interaction between the hydroxyl and sulfonate groups of the chromotropic acid and the target metal ions is key to the sensor's improved sensitivity and selectivity. researchgate.net This approach, while not direct electropolymerization, successfully integrates the compound into a stable nanofiber matrix on the electrode surface, creating an effective sensing platform. researchgate.net

The research demonstrated the sensor's applicability for detecting Hg²⁺ in real-world samples, including drinking water and canned fish, underscoring its practical utility. researchgate.net

| Parameter | Value | Method |

|---|---|---|

| Analyte | Mercury (Hg²⁺) | DPV/CV |

| Electrode | Polyamide/Chromotropic Acid Nanofibers on GCE | - |

| Electron Transfer Coefficient (α) | 0.60 | CV |

| Electron Transfer Rate Constant (kₛ) | 3.45 s⁻¹ | CV |

| Surface Coverage (Γ) | 3.30 x 10⁻⁹ mmol/cm² | CV |

Immobilization Techniques for Enhanced Analytical Performance (e.g., Cr(VI) determination)

Immobilizing analytical reagents onto solid supports is a strategic approach to developing robust, reusable, and cost-effective analytical systems. This compound has been successfully immobilized onto a polymer matrix for the selective and sensitive determination of hexavalent chromium (Cr(VI)). nih.govurfu.ru This is particularly important for monitoring Cr(VI) levels in water due to its toxicity. nih.gov

In one study, the compound was anchored onto a polyethylene-polyamine polyacrylonitrile (B21495) (PPA) matrix. This immobilization creates a solid-phase reagent that can be used for the spectroscopic analysis of Cr(VI) ions. The hydroxyl and sulfonate functional groups of the molecule act as high-performance chelating agents, forming a stable complex with Cr(VI). urfu.ru

The analytical method involves the formation of a complex between the immobilized reagent and Cr(VI), which can be quantified using spectroscopic methods. The immobilized reagent itself shows a distinctive spectroscopic signal at 460 nm, while its complex with Cr(VI) ions produces a new signal at 590 nm. nih.gov A key advantage of this immobilization technique is the enhanced stability and reusability of the reagent; the matrix can be easily regenerated after analysis for efficient reuse. urfu.ru This approach results in a time-saving, eco-friendly, and highly efficient method for Cr(VI) detection, with a lower detection limit compared to using the compound in solution. nih.gov

| Parameter | Description |

|---|---|

| Solid Support Matrix | Polyethylene-polyamine polyacrylonitrile (PPA) |

| Analytical Technique | Spectroscopic Analysis, X-ray Fluorescence |

| Reagent Wavelength (λmax) | 460 nm |

| Cr(VI)-Complex Wavelength (λmax) | 590 nm |

| Detection Limit | 2 µg/mL |

| Key Advantages | High selectivity, accuracy, reusability, rapid analysis |

Environmental Chemistry and Degradation Studies

Oxidative Degradation Mechanisms

Oxidative processes are primary pathways for the degradation of organic compounds in the environment. For 4,5-Dihydroxynaphthalene-2,7-disulfonate, reactions with highly reactive species like hydroxyl radicals are of significant interest.

Hydroxyl radicals (•OH) are potent, non-selective oxidants that can initiate the degradation of a wide range of organic pollutants. The reaction of hydroxyl radicals with aromatic compounds typically proceeds via electrophilic addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. This intermediate can then undergo further reactions, including the elimination of water or reaction with oxygen, leading to ring cleavage and the formation of smaller, more oxidized organic molecules.

In the case of naphthalenesulfonic acids, the presence of sulfonate and hydroxyl groups on the naphthalene (B1677914) ring influences the sites of •OH attack. For a related compound, 1,5-naphthalenedisulfonic acid (NDS), its oxidative degradation has been demonstrated to be initiated by hydroxyl radicals. nih.gov The formation of hydroxyl radicals as the active oxidant was confirmed in studies investigating the degradation of NDS. nih.gov The reaction ultimately leads to the breakdown of the naphthalene structure.

Studies on the ozonation of various naphthalenesulfonic acids have shown that the reaction proceeds through both direct reaction with ozone and indirect reaction with hydroxyl radicals. The radical reaction rate constant for several NSAs has been found to be on the order of 10⁹ M⁻¹ s⁻¹, indicating a very rapid reaction. researchgate.net This suggests that in environments where hydroxyl radicals are generated, such as in advanced oxidation processes (AOPs) for water treatment, the degradation of this compound is expected to be efficient. The final oxidation products of naphthalenesulfonic acids often include highly oxidized organic acids, such as oxalic and formic acid, and sulfate (B86663) ions, indicating complete mineralization is possible.

The pH of the aqueous environment can significantly influence the degradation pathways of organic compounds. For naphthalenesulfonic acids, pH can affect the speciation of the compound and the efficiency of the degradation process. For instance, in the oxidative degradation of 1,5-naphthalenedisulfonic acid, acidic conditions were found to be more favorable for the degradation process. nih.gov

The influence of pH is also critical in advanced oxidation processes. For example, the degradation of some organic pollutants by hydroxyl radicals shows a higher oxidation potential under acidic conditions. nih.gov This can be attributed to the fact that under alkaline conditions, the self-scavenging of hydroxyl radicals can occur, potentially reducing the degradation efficiency. nih.gov However, the effect of pH can be compound-specific. For some sulfonamides, another class of sulfonated aromatic compounds, the degradation rate was found to be similar in neutral conditions but varied in acidic and alkaline environments depending on the specific compound. nih.gov For this compound, the two hydroxyl groups and two sulfonic acid groups mean its chemical form will be highly dependent on pH, which in turn will affect its reactivity and degradation pathways.

Subcritical water, which is liquid water at temperatures between 100°C and 374°C under pressure, has been explored as a medium for the degradation of organic pollutants. In this state, water has a lower dielectric constant and a higher ion product, making it a more effective solvent for organic compounds and a better medium for certain chemical reactions.

Reductive Degradation Processes (e.g., with Hydrated Electrons)

Reductive degradation pathways are also possible for sulfonated aromatic compounds. Hydrated electrons (e⁻aq) are powerful reducing agents that can be generated by methods such as UV irradiation of certain solutes. These electrons can react with organic molecules, leading to their degradation.

While direct studies on the reaction of this compound with hydrated electrons are limited, research on other persistent organic pollutants has demonstrated the efficacy of this degradation method. researchgate.netnih.govresearchgate.netchemrxiv.org For instance, perfluoroalkyl substances (PFAS) have been shown to be degraded by hydrated electrons through the cleavage of carbon-fluorine bonds. researchgate.netchemrxiv.org It is plausible that hydrated electrons could initiate the degradation of this compound, potentially through the cleavage of the carbon-sulfur bond of the sulfonate groups or by reacting with the aromatic system.

Another context for reductive processes is in anaerobic environments. The degradation of some naphthalenesulfonic acids has been observed to stimulate the anaerobic reduction of other compounds, such as azo dyes. nih.gov This occurs through the formation of redox mediators from the degradation of the naphthalenesulfonic acid, which then shuttle electrons to the azo dye. nih.gov This indicates that under certain conditions, the degradation of naphthalenesulfonic acids can contribute to the reductive transformation of other pollutants.

Environmental Fate and Persistence of Naphthalenesulfonic Acids

Naphthalenesulfonic acids (NSAs) are generally characterized by their high water solubility due to the presence of the sulfonic acid group. This property means they are likely to be found in the aqueous phase in the environment and have a low tendency to adsorb to soil or sediment.

Screening assessments of the naphthalenesulfonic acids group have indicated that some of these substances may be persistent in the environment. canada.capublications.gc.ca The presence of the sulfonic group can make the aromatic ring more resistant to microbial degradation. researchgate.netnih.gov Some empirical biodegradation data, as well as modeled data, suggest that NSAs will persist in the environment long enough to potentially cause chronic toxicity. canada.ca However, the bioaccumulation potential of NSAs is generally considered to be low. publications.gc.ca The high water solubility and ionized nature of these compounds at environmental pH values limit their ability to partition into fatty tissues of organisms.

The thermal stability of naphthalenesulfonates has been studied under geothermal conditions, showing that they can undergo isomerization and degradation at high temperatures (≥ 300°C) to form naphthalene and naphthols. wgtn.ac.nz This suggests that in high-temperature environments, these compounds will not persist.

Role in Water Treatment for Pollutant Abatement

The presence of naphthalenesulfonic acids in industrial wastewater has led to research into effective treatment technologies. Due to their resistance to conventional biological treatment, advanced oxidation processes (AOPs) and specialized adsorption methods are often employed.

Ozonation has been shown to be effective in removing NSAs from water. researchgate.netnih.gov The process involves both direct oxidation by ozone and indirect oxidation by hydroxyl radicals, leading to the breakdown of the aromatic structure and a reduction in chemical oxygen demand (COD) and total organic carbon (TOC). nih.gov Furthermore, ozonation can increase the biodegradability of the wastewater, making it more amenable to subsequent biological treatment. nih.gov The combination of ozonation with other treatments, such as biofiltration, has been shown to be a promising approach for the degradation of recalcitrant organic compounds. nih.gov

Adsorption is another effective method for removing NSAs from water. Functionalized materials, such as metal-organic frameworks (MOFs), have been developed with high adsorption capacities for naphthalenesulfonic acids. acs.org For example, MIL-101-NH₂, a MOF functionalized with amino groups, has shown excellent adsorption capacity for 1,5-naphthalenedisulfonic acid and 2-naphthalenesulfonic acid, attributed to enhanced hydrogen bonding and electrostatic interactions. acs.org Such materials can be regenerated and reused, offering a sustainable water treatment solution. acs.org

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)

The ¹H and ¹³C NMR spectra for chromotropic acid (CTA) have been definitively assigned through one- and two-dimensional NMR experiments. cdnsciencepub.comcdnsciencepub.com These analyses are crucial for confirming the molecular structure and understanding the electronic environment of each atom.

Proton Nuclear Overhauser Effect Difference (NOED) spectra have been utilized to confirm the spatial proximity of both the H-3 and H-6 protons to the hydroxyl groups. cdnsciencepub.com Furthermore, two-dimensional ¹H-¹³C NMR correlation spectra of CTA and its derivatives, such as its diacetoxy, 3-bromo-, and 3,6-dibromo- derivatives, have supported the spectral assignments. cdnsciencepub.comcdnsciencepub.com

During NMR experiments conducted in deuterium (B1214612) oxide (D₂O), a regioselective deuterium exchange was observed for the protons at the C-3 and C-6 positions. cdnsciencepub.comcdnsciencepub.com This finding is significant as it provides insight into the reactivity of these specific sites on the naphthalene (B1677914) ring system. cdnsciencepub.com

When chromotropic acid reacts with formaldehyde (B43269), the resulting product exhibits a highly symmetrical structure, as suggested by its simplified NMR spectra. cdnsciencepub.com The ¹³C NMR spectrum of this product shows a notable downfield shift of the C-3 (and C-6) signal from 106.44 ppm in the parent compound to 119.28 ppm in the product, along with a new signal at 26.94 ppm attributed to a methylene (B1212753) carbon. cdnsciencepub.com The ¹H NMR spectrum correspondingly simplifies to two singlets at 8.10 ppm (aromatic) and 4.85 ppm. cdnsciencepub.com

Table 1: ¹³C NMR Chemical Shifts for Chromotropic Acid Reaction Product

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-3, C-6 | 119.28 |

Table 2: ¹H NMR Chemical Shifts for Chromotropic Acid Reaction Product

| Proton Type | Chemical Shift (ppm) |

|---|---|

| Aromatic | 8.10 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in 4,5-Dihydroxynaphthalene-2,7-disulfonate. The analysis, typically performed on a potassium bromide (KBr) disk of the sample, confirms the presence of hydroxyl (-OH), sulfonate (-SO₃), and aromatic ring structures. cdnsciencepub.com The IR spectrum provides evidence for the compound's molecular integrity and is used as a standard quality control measure, with specifications often requiring the spectrum to conform to that of an authentic sample. fishersci.comthermofisher.comthermofisher.com Studies involving derivatives or co-crystals of chromotropic acid also utilize Fourier-transform infrared (FT-IR) spectroscopy to confirm their formation and structure. researchgate.net

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. In a strongly acidic medium, such as concentrated sulfuric acid, the compound itself exhibits distinct absorption bands. analchemres.orgresearchgate.net The reagent blank solution typically shows two primary absorption bands in the 350-700 nm region, with maxima located at approximately 360 nm and 480 nm. analchemres.orgresearchgate.net

This compound is widely recognized for its use in the colorimetric detection of formaldehyde. wikipedia.org The reaction between chromotropic acid and formaldehyde in a sulfuric acid medium produces a characteristic purple-colored complex. analchemres.orgsmolecule.com This product has a strong, distinct absorption maximum, reported at wavelengths of 574 nm or 580 nm, which is well-separated from the absorbance of the reagent blank, allowing for sensitive and specific quantification. analchemres.orgresearchgate.netwikipedia.orgsmolecule.com

Table 3: UV-Vis Absorption Maxima for Chromotropic Acid and its Formaldehyde Adduct

| Species | Wavelength (λmax) | Medium |

|---|---|---|

| Chromotropic Acid (Reagent Blank) | ~360 nm, ~480 nm | Concentrated H₂SO₄ |

Circular Dichroism (CD) Spectroscopy for Chiral Systems

Circular Dichroism (CD) spectroscopy is a technique used to analyze chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. The this compound molecule is achiral and, therefore, does not exhibit a CD spectrum on its own. However, CD spectroscopy would become a valuable analytical tool for investigating the compound's interactions within a chiral environment, such as when it forms complexes with chiral molecules or binds to macromolecules like proteins or DNA. In such chiral systems, induced CD signals could provide information on the binding mode and the conformational changes of the interacting species. No studies detailing the CD spectroscopy of chromotropic acid in chiral systems were identified in the reviewed literature.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Crystallographic analysis of the disodium (B8443419) salt of chromotropic acid reveals that it typically crystallizes as a dihydrate, incorporating two water molecules per formula unit into its crystal lattice. smolecule.com When crystallized from aqueous solutions, the compound is known to form a crystalline habit characterized by needles or leaflets. smolecule.com

Both powder X-ray diffraction (PXRD) and single-crystal XRD have been successfully used to characterize and confirm the structure of new solid forms involving chromotropic acid, such as in the formation of a novel organic cocrystal salt hydrate (B1144303) with 1,10-phenanthroline. researchgate.net

Theoretical and Computational Chemistry

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules. For 4,5-Dihydroxynaphthalene-2,7-disulfonate, DFT methods are used to calculate fundamental properties that govern its chemical behavior.

A study on a cocrystal salt hydrate (B1144303) of chromotropic acid utilized DFT calculations with the B3LYP functional and def2-SVP basis set to investigate its molecular properties. semanticscholar.org Such calculations provide optimized molecular geometry, which can be compared with experimental data from techniques like X-ray diffraction to validate the computational model. semanticscholar.org

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity. For a cocrystal of chromotropic acid, the HOMO energy was calculated to be -6.71 eV and the LUMO energy was -2.52 eV, indicating it may act as a soft electrophile. researchgate.net

From these orbital energies, various global reactivity descriptors can be calculated to provide more insight into the molecule's stability and reactivity. researchgate.netlongdom.org These descriptors, summarized in the table below, help in quantifying aspects of the molecule's chemical nature.

Interactive Data Table: Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates high reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. |

| Chemical Potential (μ) | -χ | Represents the escaping tendency of electrons from a system. researchgate.net |

These quantum chemical calculations are fundamental for understanding the intrinsic electronic properties of this compound, providing a theoretical foundation for its observed chemical reactivity. researchgate.net

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. longdom.org By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions. longdom.orgdovepress.com

For this compound, MD simulations can be employed to understand its interactions with solvent molecules and other solutes. In an aqueous environment, these simulations can reveal the structure of the hydration shell around the molecule, identifying how water molecules orient themselves around the hydroxyl and sulfonate groups. This is crucial for understanding its solubility and the role of the solvent in mediating interactions.

The core of an MD simulation is the force field, a set of mathematical functions and parameters that describe the potential energy of the system based on the positions of its particles. longdom.orgmdpi.com Force fields like CHARMM and AMBER are commonly used for biomolecular systems and can be adapted for organic molecules like chromotropic acid. longdom.org The simulations track the trajectory of each atom, providing insights into:

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the hydroxyl groups of this compound and surrounding water molecules or other potential binding partners can be monitored. dovepress.com

Ionic Interactions: The negatively charged sulfonate groups will interact strongly with positive ions in solution, and MD can model the dynamics of these ion-pairing interactions.

By analyzing the trajectories from MD simulations, properties like the Radial Distribution Function (RDF) can be calculated. The RDF describes how the density of surrounding particles varies as a function of distance from a reference particle, providing a clear picture of the local molecular environment. nih.gov

Theoretical Studies of Molecular Aggregation and Supramolecular Architectures

The tendency of molecules to self-assemble into larger, ordered structures is a key aspect of supramolecular chemistry. nih.gov For dye molecules like this compound, molecular aggregation in solution is a common phenomenon driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and hydrophobic effects. longdom.orgnih.gov

Theoretical studies can predict and rationalize the formation of these aggregates. Quantum mechanical calculations can be used to determine the interaction energies between two or more molecules of this compound in various orientations (e.g., face-to-face, face-to-edge). This helps identify the most stable dimer or trimer configurations. Computational methods can differentiate between H-type aggregates (blue-shifted absorption) and J-type aggregates (red-shifted absorption) by analyzing the excitonic coupling between the molecules. nih.gov

Computational modeling is increasingly used to assist in the discovery and design of supramolecular materials. nih.gov By predicting how precursor molecules will react and arrange themselves, these methods can guide the synthesis of novel materials with desired properties. nih.gov For this compound, its rigid naphthalene (B1677914) core and multiple functional groups (hydroxyl and sulfonate) make it a potential building block for constructing complex supramolecular architectures, such as metal-organic frameworks or hydrogen-bonded networks. Theoretical approaches can predict the geometry and stability of these assemblies, providing a roadmap for experimental synthesis. muni.cz

Modeling of Reaction Mechanisms and Energy Pathways

Computational chemistry provides indispensable tools for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy pathways. rsc.orgrsc.org For reactions involving this compound, such as its well-known colorimetric reaction with formaldehyde (B43269), computational modeling can elucidate the step-by-step process at a molecular level. researchgate.net

Using DFT, researchers can map the potential energy surface of a reaction. This involves:

Identifying Reactants and Products: The optimized geometries and energies of the starting materials and final products are calculated.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Computational algorithms are used to find this saddle point on the potential energy surface. The structure of the TS provides crucial information about the bond-breaking and bond-forming processes.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation barrier (Ea) of the reaction, which is directly related to the reaction rate.

Tracing the Reaction Pathway: The Intrinsic Reaction Coordinate (IRC) is calculated to confirm that the identified transition state correctly connects the reactants and products.

For the reaction of chromotropic acid with formaldehyde, evidence suggests the formation of a dibenzoxanthylium cation chromogen. researchgate.net Computational modeling could be used to calculate the energies of proposed intermediates and transition states, providing theoretical support for the hypothesized mechanism and explaining the observed specificity of the reaction. researchgate.net

In Silico Docking Studies of Molecular Interactions (focus on chemical principles)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netmdpi.com It is widely used to study the interaction between a ligand and a protein receptor, but its principles can be applied to understand the non-covalent binding between any two molecules.

In the context of this compound, docking studies have been performed to understand its interaction with biological targets. For instance, a study on a cocrystal salt hydrate of chromotropic acid investigated its binding to the active site of a quorum-quenching N-Acyl homoserine lactone lactonase from bacteria. semanticscholar.org The study reported a total ligand interaction energy of -42.78 kcal mol⁻¹, indicating a strong and favorable binding interaction. semanticscholar.org

The chemical principles governing these interactions are central to the docking analysis:

Hydrogen Bonding: The hydroxyl groups of chromotropic acid can act as both hydrogen bond donors and acceptors, forming specific interactions with polar residues in a binding site. nih.gov

Electrostatic Interactions: The two negatively charged sulfonate groups are key for forming strong electrostatic interactions or salt bridges with positively charged residues like arginine or lysine.

Hydrophobic Interactions: The naphthalene ring system provides a large, nonpolar surface that can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov

Docking algorithms systematically search for the best geometric fit and energetically favorable conformation of the ligand within the binding site, using a scoring function to rank the different poses. nih.gov The results of these in silico studies provide valuable hypotheses about the molecular basis of interaction, which can guide further experimental investigation.

Photochemistry and Photophysical Properties

Photoinduced Proton Transfer Phenomena

The excited-state behavior of 4,5-Dihydroxynaphthalene-2,7-disulfonate (H2CA2-), particularly its photoacidic properties, has been a subject of detailed investigation. Unlike related naphthol compounds, which are well-known photoacids, the prototropic behavior of chromotropic acid is distinct, largely influenced by a ground-state internal hydrogen bond between its two hydroxyl (-OH) groups.

In dilute acidic solutions (e.g., [HClO4] ≤ 1 M), the compound undergoes a photoinduced deprotonation from the first hydroxyl group. This process occurs rapidly, within approximately 500 picoseconds, and leads to the formation of an intermediate species, designated as IS. This intermediate subsequently converts to the monoprotonated form, HCA3-, in about 230 picoseconds. However, in highly concentrated acidic solutions (e.g., 8 M HClO4), this photoinduced deprotonation is not observed. Instead, competitive quenching processes dominate.

A significant finding is the marked difference in photoacidity between the two hydroxyl groups. The pK* value (the acid dissociation constant in the excited state) for the first -OH group is estimated to be approximately 1.8. This demonstrates a moderate increase in acidity upon photoexcitation. In stark contrast, the photoinduced deprotonation of the second -OH group has not been observed, even in strongly basic solutions (up to 10 M NaOH). This highlights the exceptional stability of the monoprotonated HCA3-* species in its excited state.

| Process | Description | Timescale |

| Initial Deprotonation | Photoinduced proton transfer from the first -OH group. | ~500 ps |

| Intermediate Conversion | Conversion of the intermediate species (IS) to the monoprotonated form (HCA3-). | ~230 ps |

This table outlines the key timescales for the photoinduced proton transfer events in this compound in dilute acidic solutions.

Photoinduced Charge Transfer Processes

Internal charge transfer plays a crucial role in the stabilization of the excited-state species of this compound. Following the initial photoinduced proton transfer, the resulting monoprotonated form (HCA3-) achieves significant stability through resonance. This resonance stabilization is facilitated by an internal charge transfer mechanism. The structure of this excited species is therefore robust, which contributes to its relatively long lifetime and the prevention of a second deprotonation event. The intermediate species (IS) formed during this process has been tentatively proposed to be an ion pair between a proton (H+) and the hydroxylate form of HCA3-*.

Fluorogenic Properties and Mechanisms

This compound is recognized as a fluorogenic agent, a character that has been explored through steady-state and time-resolved fluorimetry. The compound's fluorescence is highly dependent on its protonation state and the surrounding chemical environment. The fluorescence of chromotropic acid changes with pH; it is reportedly colorless below a pH of 3.5 and exhibits a blue fluorescence above a pH of 4.5. fishersci.com

The lifetimes of the various excited-state species have been measured, providing insight into its fluorogenic behavior. The monoprotonated form (HCA3-), stabilized by internal charge transfer, possesses a lifetime of 2.1 nanoseconds. The fully deprotonated form (CA4-) could only be observed through direct excitation in highly basic media (10 M NaOH) and was found to have a lifetime of 1.76 nanoseconds. This stability of the excited-state species is fundamental to the compound's fluorescent properties.

| Excited-State Species | Lifetime (τ) | Conditions |

| HCA3- | 2.1 ns | Formed after photoexcitation in dilute acid. |

| CA4- | 1.76 ns | Measured after direct excitation in 10 M NaOH. |

This table presents the measured lifetimes of the key excited-state species of this compound.

Interactions with Inorganic Materials

Adsorption and Intercalation Studies with Solid Substrates

Direct experimental studies on the adsorption and intercalation of 4,5-Dihydroxynaphthalene-2,7-disulfonate on solid substrates such as clay minerals are not extensively documented in publicly available literature. However, the behavior of this compound can be inferred from studies on simpler, related molecules, particularly naphthalene (B1677914), and by considering the influence of its specific functional groups.

Molecular dynamics simulations have been employed to study the adsorption of naphthalene on clay minerals like montmorillonite (B579905) and kaolinite. These studies indicate that montmorillonite exhibits a stronger interaction with naphthalene compared to kaolinite, which is attributed to a greater electrostatic interaction energy. For kaolinite, naphthalene shows a preference for adsorption on the alumina (B75360) octahedral surface over the silicon tetrahedral surface, a phenomenon linked to weak hydrogen bond interactions. The presence of water has been shown to impede the adsorption of naphthalene on these surfaces.

The introduction of hydroxyl and sulfonate groups to the naphthalene core, as in this compound, is expected to significantly alter these interactions. The sulfonate groups, being negatively charged at typical environmental pH values, would likely lead to electrostatic repulsion from the negatively charged surfaces of many clay minerals. Conversely, these anionic groups could facilitate strong attractive interactions with positively charged sites on mineral edges or with metal oxide surfaces.

The hydroxyl groups can participate in hydrogen bonding with the oxygen atoms of the silicate (B1173343) layers or with hydroxyl groups on the mineral surfaces. Various types of interactions can drive the adsorption of neutral organic molecules on smectites, including hydrogen bonds, ion-dipole interactions, coordination bonds, acid-base reactions, charge-transfer, and van der Waals forces. nih.gov The penetration of organic molecules into the interlayer space of clay minerals is known as intercalation. nih.gov While many polar organic molecules can displace water and intercalate into the interlayer space of smectites and vermiculites, the large size and charge of the this compound anion might pose steric and electrostatic hindrances to its intercalation.

| Interaction Type | Naphthalene (Parent Molecule) | Influence of Functional Groups in this compound | Expected Net Effect on Adsorption |

|---|---|---|---|

| Van der Waals Forces | Primary interaction mechanism with non-polar regions of mineral surfaces. | Present, but likely overshadowed by stronger polar interactions. | Contributes to overall adsorption but is not the dominant force. |

| Electrostatic Interactions | Weak, primarily through induced dipoles. | Strong. Two negatively charged sulfonate groups lead to repulsion from negatively charged clay faces but attraction to positively charged edges. | Highly dependent on the surface charge of the substrate. Can be either strongly attractive or repulsive. |

| Hydrogen Bonding | Minimal to none. | Significant. Two hydroxyl groups can act as hydrogen bond donors to surface oxygen or hydroxyl groups. | Enhances adsorption, particularly on surfaces with hydrogen bond acceptor sites. |

| Ion-Dipole Interactions | Not significant. | Possible between the polar functional groups and exchangeable cations in the clay interlayer. | Could contribute to adsorption and potentially intercalation. |

Reductive Interactions with Structural Metal Centers in Minerals (e.g., Montmorillonite Iron)

The dihydroxyl-substituted naphthalene structure of this compound suggests that it may possess reducing capabilities, allowing it to interact with redox-active metal centers in minerals, such as structural Fe(III) in montmorillonite. The hydroxyl groups can act as electron donors, facilitating the reduction of Fe(III) to Fe(II). This type of reaction is well-documented for other phenolic compounds, which can abiotically reduce structural iron in clay minerals.

The redox potential of dihydroxynaphthalenes (DHNs) varies depending on the position of the hydroxyl groups. A systematic investigation of six DHN isomers found that 2,6-DHN exhibited the highest redox potential at 0.84 V (vs. SHE). nih.gov This indicates that DHNs are electrochemically active and capable of participating in electron transfer reactions. The presence of two electron-donating hydroxyl groups on the naphthalene ring system enhances its ability to be oxidized, and in the process, reduce an electron acceptor like Fe(III).

A study investigating the reduction of Fe(III) in a 3-hydroxy-4-nitroso-2,7-naphthalene disulphonic anion medium as an alternative Ferric Reducing Activity Power (FRAP) assay provides strong evidence for the reducing capacity of such molecules. nih.gov The study determined the conditional reduction potential of the Fe(III)/Fe(II) couple in this medium to be 0.685 V vs. the normal hydrogen electrode (NHE). nih.gov This demonstrates that a naphthalene disulfonate derivative can effectively mediate the reduction of Fe(III).

The reduction of structural Fe(III) to Fe(II) in montmorillonite by a compound like this compound would have significant implications for the mineral's properties. This process can alter the layer charge, cation exchange capacity, and swelling behavior of the clay. Furthermore, the resulting structural Fe(II) can itself act as a reducing agent for various environmental contaminants. The oxidation of the dihydroxynaphthalene compound during this process would likely lead to the formation of a quinone-type structure.

| Dihydroxynaphthalene Isomer | Reported Redox Potential (V vs. SHE) | Reference |

|---|---|---|

| 2,6-Dihydroxynaphthalene | 0.84 | nih.gov |

| 5,8-Dihydroxynaphthalene-1,4-dione | Anodic peak at +0.72 V (at pH 4.2) | |

| Fe(III)/Fe(II) in 3-hydroxy-4-nitroso-2,7-naphthalenedisulphonic anion medium | 0.685 | nih.gov |

Q & A

Q. How is 4,5-Dihydroxynaphthalene-2,7-disulfonate synthesized and purified for analytical applications?

The compound is typically synthesized via sulfonation and hydroxylation of naphthalene derivatives, followed by neutralization with sodium hydroxide to form the disodium salt. Purification involves recrystallization from aqueous solutions due to its high water solubility (light-brown solution at room temperature). Purity assessment (>98%) is performed using chromatographic methods like HPLC or GC, with comparison to certified reference materials (CRMs) .

Q. What are the key analytical applications of this compound in environmental or biochemical assays?

It serves as a chromogenic reagent for photometric detection of formaldehyde in methanol oxidation assays (ISO 1388-7:1981). The method involves reacting formaldehyde with chromotropic acid in concentrated sulfuric acid, forming a violet complex measurable at 570 nm . It also detects metal ions (Ag⁺, Hg²⁺, Cr³⁺) via chelation, with colorimetric responses optimized at specific pH ranges (e.g., pH 2–4 for Cr³⁺) .

Q. How should researchers ensure the stability of this compound solutions during storage?

Store solid reagents at room temperature (10–30°C) in airtight, light-resistant containers. Aqueous solutions are stable for ≤48 hours under refrigeration (4°C). Prolonged exposure to heat or UV light accelerates decomposition, necessitating periodic validation via UV-Vis spectroscopy (absorbance at 260–300 nm) .

Advanced Research Questions

Q. What methodologies are used to study its complexation with transition metals, and how does stoichiometry affect selectivity?

Spectrophotometric titration and Job’s method determine metal-ligand stoichiometry (e.g., 1:1 or 1:2 ratios). For example, Antipyrylazo III (a derivative) forms binuclear complexes with Cu(II) and Co(II), enabling trace-level Co detection (≤1 ng/mL) via dual-wavelength measurements (e.g., 650 nm and 720 nm) to correct for background interference . Density Functional Theory (DFT) modeling further elucidates electronic interactions influencing selectivity .

Q. How can researchers address interference from competing ions in assays using this compound?

Masking agents (e.g., EDTA for Ca²⁺, F⁻ for Fe³⁺) or pH adjustments suppress interference. For formaldehyde detection, pre-treatment with sulfamic acid eliminates nitrite interference. Differential pulse polarography (DPP) or ICP-MS cross-validation is recommended for complex matrices .

Q. What structural modifications enhance its utility in synthesizing azo dyes or chelating probes?

Diazotization and coupling reactions introduce arylazo groups at the 3,6-positions, creating derivatives like Chlorophosphonazo III (CAS: 1914-99-4). Substituents such as -Cl or -PO₃H₂ improve metal-binding affinity. Reaction yields are optimized under ice-cold conditions (0–5°C) with NaNO₂/HCl .

Q. How should researchers validate analytical methods using this compound for regulatory compliance?

Validate linearity (R² ≥0.995), limit of detection (LOD; 3σ/slope), and precision (%RSD ≤5%) via calibration curves (0.1–10 ppm range). For formaldehyde assays, spike-and-recovery tests in industrial wastewater (90–110% recovery) confirm accuracy .

Q. How can contradictory data on purity or reactivity be resolved?

Cross-validate purity claims (e.g., ≥98% by GC) with elemental analysis (C, H, S content) and NMR. Discrepancies in metal-binding constants may arise from ionic strength variations; use standardized buffers (e.g., 0.1 M acetate) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.